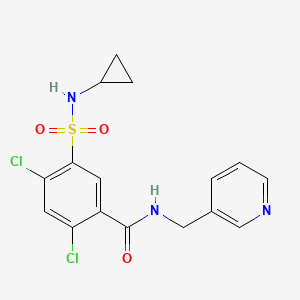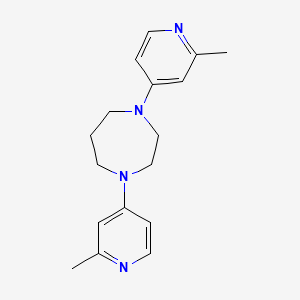![molecular formula C13H17NO B11068788 1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B11068788.png)
1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] is a chemical compound with the molecular formula C13H17NO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclohexane moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Mechanism of Action
The mechanism of action of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] can be compared with other similar spiro compounds, such as:
- Spiro[3,1-benzoxazine-2,1’-cyclopentane]
- Spiro[3,1-benzoxazine-2,1’-cycloheptane]
- Spiro[3,1-benzoxazine-2,1’-cyclooctane]
These compounds share a similar core structure but differ in the size and nature of the cycloalkane ring. The uniqueness of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] lies in its specific ring size and the resulting chemical and physical properties .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclohexane] |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(9-5-1)14-12-7-3-2-6-11(12)10-15-13/h2-3,6-7,14H,1,4-5,8-10H2 |
InChI Key |
RGGVYHFOKLHTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11068705.png)
![ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)

![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11068745.png)
![4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11068750.png)
![N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine](/img/structure/B11068751.png)
![N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068755.png)

![Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate](/img/structure/B11068760.png)
![1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11068780.png)
![Dimethyl [3-(4-bromophenyl)-1-(4-chlorophenyl)-2-methyl-3-oxopropyl]propanedioate](/img/structure/B11068791.png)

![7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B11068795.png)
